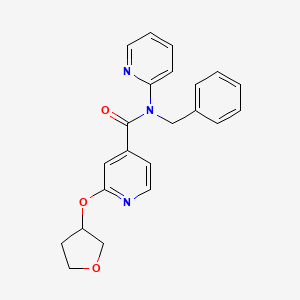

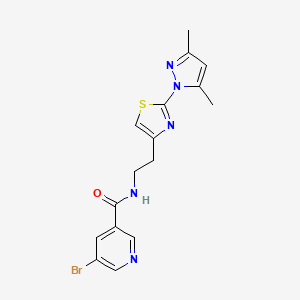

![molecular formula C16H13ClN2O B2398522 (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 88941-49-5](/img/structure/B2398522.png)

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

概要

説明

“(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.

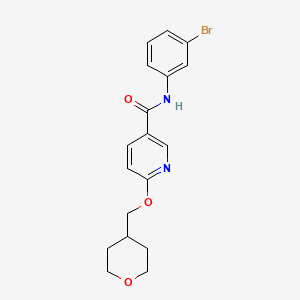

Synthesis Analysis

While there isn’t specific information on the synthesis of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol”, there are related compounds that have been synthesized. For instance, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information on the molecular structure of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .Chemical Reactions Analysis

The specific chemical reactions involving “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, specific information on the physical and chemical properties of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .科学的研究の応用

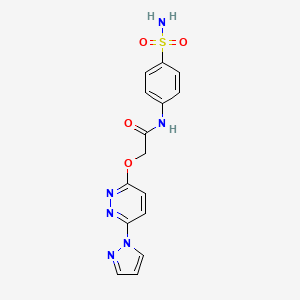

- Imidazole-containing chalcones, like this compound, have demonstrated strong effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis .

- Heating related compounds with acyl or sulfonyl chloride led to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .

Antifungal Activity

Cytotoxicity Testing

Antimicrobial Potential

Antibacterial Properties

Green Synthesis

作用機序

Target of Action

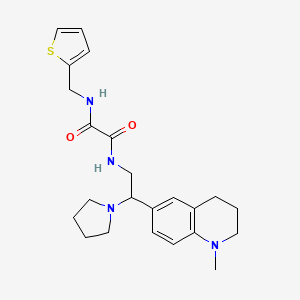

The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, and potentially modulate its activity

Biochemical Pathways

The compound’s interaction with nitric oxide synthase suggests it may influence the nitric oxide pathway. Nitric oxide is a key signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of modulating this pathway can be diverse and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in cellular physiology . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .

Safety and Hazards

特性

IUPAC Name |

(4-chlorophenyl)-(4-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGUZODIMGJQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

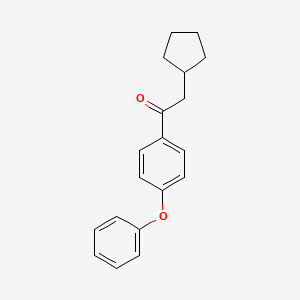

![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)

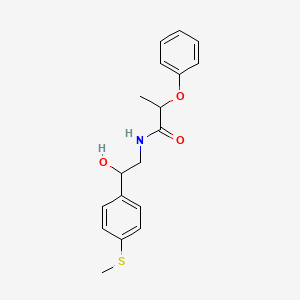

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

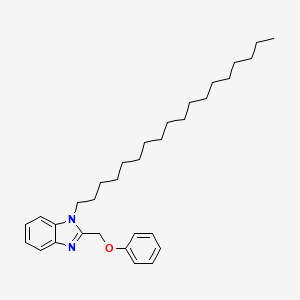

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)